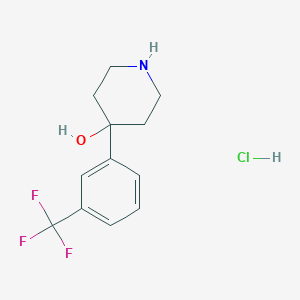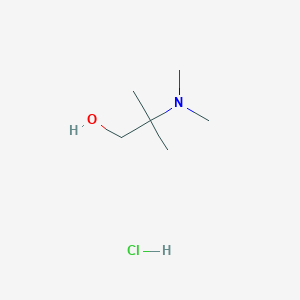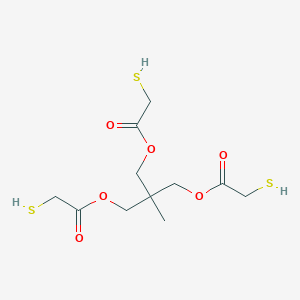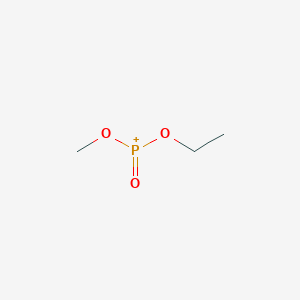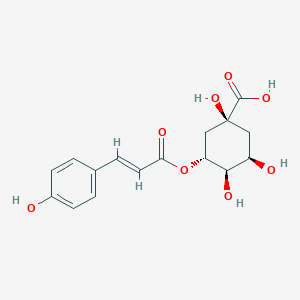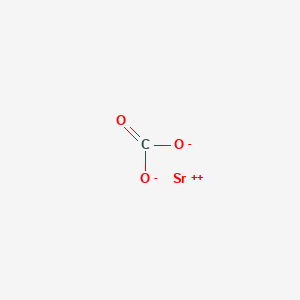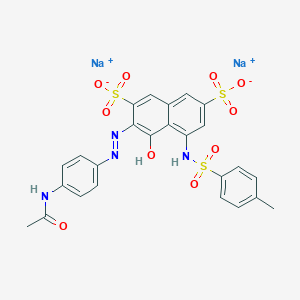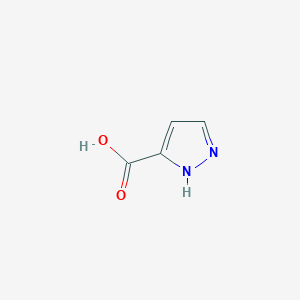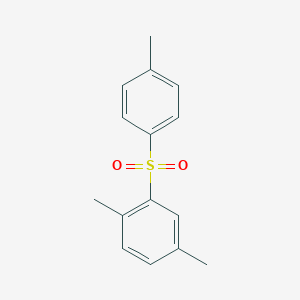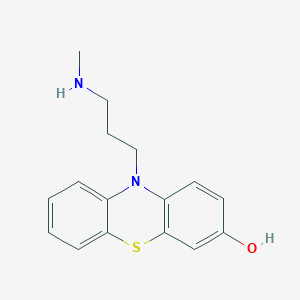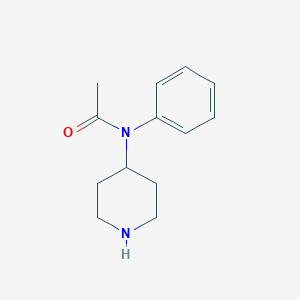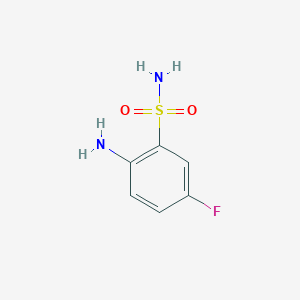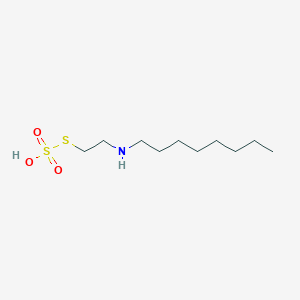
1-(2-Sulfosulfanylethylamino)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)octane, also known as SSO, is a water-soluble compound that has been widely used in scientific research. This compound is a sulfosuccinimidyl ester derivative of N-hydroxysulfosuccinimide (sulfo-NHS) and is commonly used as a cross-linking reagent for proteins, peptides, and other biomolecules. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfosulfanylethylamino)octane involves the formation of a covalent bond between the sulfosuccinimidyl ester group of 1-(2-Sulfosulfanylethylamino)octane and the primary amine groups of proteins, peptides, or other biomolecules. This covalent bond forms a cross-link between the two molecules, which can stabilize protein complexes and prevent dissociation.
Efectos Bioquímicos Y Fisiológicos
1-(2-Sulfosulfanylethylamino)octane has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This compound does not affect the enzymatic activity of proteins or alter their conformation. However, it is important to note that the use of 1-(2-Sulfosulfanylethylamino)octane can affect the solubility and stability of proteins, particularly if the cross-linking reaction is not optimized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)octane as a cross-linking reagent is its water solubility, which makes it easy to use in aqueous solutions. 1-(2-Sulfosulfanylethylamino)octane is also a relatively mild cross-linking reagent that does not require harsh reaction conditions. However, 1-(2-Sulfosulfanylethylamino)octane is not suitable for all types of proteins and biomolecules, and the cross-linking reaction must be optimized for each individual case. Additionally, 1-(2-Sulfosulfanylethylamino)octane can be expensive and may not be cost-effective for large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)octane in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. 1-(2-Sulfosulfanylethylamino)octane could be used to cross-link proteins in situ, allowing for the identification of protein complexes and their interactions. Another potential application is in the development of new biosensors and diagnostic tools. 1-(2-Sulfosulfanylethylamino)octane could be used to immobilize proteins onto surfaces, allowing for the detection of specific biomolecules in complex samples. Finally, 1-(2-Sulfosulfanylethylamino)octane could be used in the development of new drug delivery systems, where proteins or other biomolecules are cross-linked to drug molecules to improve their stability and efficacy.
Métodos De Síntesis
The synthesis of 1-(2-Sulfosulfanylethylamino)octane involves the reaction of sulfo-NHS with 3-(2-aminoethylamino)propyltrimethoxysilane (AEPTMS) in the presence of N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF). The resulting 1-(2-Sulfosulfanylethylamino)octane product is a white powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)octane has been widely used in scientific research as a cross-linking reagent for proteins, peptides, and other biomolecules. This compound is particularly useful in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)octane can also be used to immobilize proteins onto surfaces for use in biosensors and other analytical applications.
Propiedades
Número CAS |
1921-43-3 |
|---|---|
Nombre del producto |
1-(2-Sulfosulfanylethylamino)octane |
Fórmula molecular |
C10H23NO3S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)octane |
InChI |
InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
Clave InChI |
RJSHVMXWGMYEBO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCCCCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





